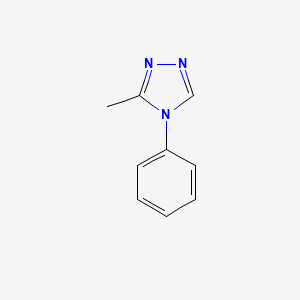

3-methyl-4-phenyl-4H-1,2,4-triazole

Description

Historical Context and Evolution of 1,2,4-Triazole (B32235) Chemistry

The journey of 1,2,4-triazoles began in 1885 when they were first synthesized by Bladin. nih.gov These five-membered aromatic rings, containing three nitrogen atoms and two carbon atoms, initially saw development at a gradual pace. nih.gov Early synthesis methods, such as the reaction of formamide (B127407) with formylhydrazine, often resulted in low yields. nih.gov However, the discovery of their potential as antifungal agents in 1944 sparked a significant acceleration in the field. nih.gov This led to the development of numerous facile and convenient synthetic techniques, expanding the accessibility and diversity of 1,2,4-triazole derivatives. nih.gov

Over the years, the versatility of the 1,2,4-triazole scaffold has been increasingly recognized, leading to its incorporation into a wide array of functional molecules. nih.govmdpi.com The ability of the triazole ring to participate in various chemical reactions and form stable structures has cemented its importance in modern organic and medicinal chemistry. nih.govnih.gov

Significance of 3-methyl-4-phenyl-4H-1,2,4-triazole within Nitrogen Heterocyclic Compounds

Nitrogen heterocyclic compounds are fundamental to many areas of chemical science, and 1,2,4-triazoles represent a particularly important class. nih.govontosight.ai The compound this compound is a specific derivative that exemplifies the structural diversity and functional potential of this family. Its structure, featuring a methyl group at the 3-position and a phenyl group at the 4-position of the 4H-1,2,4-triazole ring, influences its chemical and physical properties. nih.govontosight.ai

The arrangement of substituents on the triazole ring is crucial in determining its biological and chemical behavior. The presence of the phenyl group, for instance, can enhance the molecule's lipophilicity, potentially affecting its interactions with biological membranes. ontosight.ai The 1,2,4-triazole core itself is known for its stability and its ability to engage in various non-covalent interactions, which is a key factor in its widespread use. nih.gov

Overview of Research Trajectories for Triazole Frameworks

The applications of 1,2,4-triazole frameworks have expanded significantly beyond their initial use in medicinal chemistry. Researchers are actively exploring their utility in material sciences and coordination chemistry, highlighting the versatility of this heterocyclic system. nih.govtennessee.edu

Material Sciences: In the realm of material sciences, triazole derivatives are being investigated for the creation of novel materials with unique properties. Their ability to form stable, extended networks makes them suitable building blocks for polymers and other advanced materials. tennessee.eduscispace.com

Coordination Chemistry: 1,2,4-triazoles are highly effective ligands in coordination chemistry, capable of forming complexes with a wide range of metal ions. tennessee.eduscispace.comwikipedia.org This has led to the synthesis of coordination polymers and metal-organic frameworks (MOFs) with diverse applications. tennessee.edumdpi.com These materials are being studied for their potential in areas such as gas storage, catalysis, and as sensors. tennessee.edumdpi.com For example, the "breathing" behavior of some triazole-based MOFs, where the framework can change its structure in response to external stimuli, is a particularly active area of research. tennessee.eduscispace.com

The ongoing exploration of 1,2,4-triazole derivatives, including this compound, continues to uncover new possibilities, demonstrating the enduring importance of this class of compounds in advancing various scientific disciplines.

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

Table 1: Properties of 1,2,4-Triazole

| Property | Value |

| Molecular Formula | C₂H₃N₃ |

| Appearance | White powder solid |

| Melting Point | 120–121°C |

| Boiling Point | 260°C |

| Solubility | Very soluble in water, soluble in organic solvents |

Data sourced from multiple scientific publications. nih.gov

Properties

IUPAC Name |

3-methyl-4-phenyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-8-11-10-7-12(8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXYXLMSIWWFAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=CN1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480913 | |

| Record name | ST092621 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13576-42-6 | |

| Record name | ST092621 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Methyl 4 Phenyl 4h 1,2,4 Triazole and Its Derivatives

Chemo-selective Synthesis Routes to the 4H-1,2,4-Triazole Core

The construction of the 4H-1,2,4-triazole core with specific substitution patterns requires precise control over reaction conditions and reagent choice to ensure high chemo-selectivity.

Multicomponent Reactions for Triazole Annulation

Multicomponent reactions (MCRs) offer an efficient approach to building complex molecular architectures in a single step, often with high atom economy. A notable example involves a base-promoted, metal-free, three-component reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones to form hybrid molecules containing a 1,2,4-triazole (B32235) ring. rsc.org This one-pot synthesis proceeds by treating components like 4-hydroxycoumarin, trans-β-nitrostyrene, and an appropriate aldehyde hydrazone with sodium carbonate. rsc.org This methodology has been successfully applied to various 1,3-diones, demonstrating its versatility. rsc.org

Another powerful MCR strategy for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles involves the one-pot reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org This highly regioselective process provides rapid access to a diverse range of 1,2,4-triazole derivatives. organic-chemistry.org

| Reactants | Reaction Type | Key Features | Product |

| 1,3-Diones, β-Nitrostyrenes, Aldehyde Hydrazones | Three-component, one-pot | Metal-free, base-promoted | 1,2,4-Triazole-based hybrids |

| Carboxylic Acids, Primary Amidines, Monosubstituted Hydrazines | Three-component, one-pot | Highly regioselective | 1,3,5-Trisubstituted 1,2,4-triazoles |

Cyclocondensation Approaches Utilizing Hydrazonoyl Chlorides and Nitriles

The reaction of hydrazonoyl chlorides with nitriles is a well-established method for the synthesis of 1,2,4-triazoles. This intermolecular cyclization can be catalyzed by various agents, including Yb(OTf)₃ or AgNO₃, to produce 1,3,5-trisubstituted-1H-1,2,4-triazoles. researchgate.netnih.gov This approach is particularly useful for the synthesis of C-nucleoside analogues of 1,2,4-triazoles. researchgate.netnih.gov The in-situ generation of nitrilimines from hydrazonoyl chlorides, which then undergo [3+2] cycloaddition with the nitrile component, is a key mechanistic feature of this transformation. researchgate.net

A formal [3+2] cycloaddition has also been developed for the synthesis of N-alkyl-1H-1,2,4-triazoles from N,N-dialkylhydrazones and nitriles. rsc.org This sequential reaction involves the in-situ generation of a hydrazonoyl chloride, followed by nucleophilic addition, cyclization, and dealkylation to afford a variety of multi-substituted N-alkyl-triazoles in high yields. rsc.org

| Starting Materials | Catalyst/Reagent | Reaction Type | Product |

| Hydrazonoyl Chlorides, Nitriles | Yb(OTf)₃ or AgNO₃ | Intermolecular Cyclization | 1,3,5-Trisubstituted-1H-1,2,4-triazoles |

| N,N-Dialkylhydrazones, Nitriles | N/A (sequential) | Formal [3+2] Cycloaddition | Multi-substituted N-alkyl-triazoles |

Palladium-Catalyzed Cross-Coupling Strategies for Phenyl Moiety Incorporation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki cross-coupling, are indispensable tools for introducing aryl groups, such as the phenyl moiety, onto heterocyclic scaffolds. nih.govmdpi.com A common strategy involves the synthesis of a bromine-containing 4-alkyl-4H-1,2,4-triazole precursor, which is then coupled with a phenylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄. nih.govmdpi.com

These reactions are often conducted in a two-phase solvent system (e.g., toluene/H₂O/EtOH) and may require a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide (NBu₄Br), to facilitate the reaction. nih.gov This methodology has been successfully used to synthesize a variety of 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles with high yields. nih.gov The choice of palladium catalyst and reaction conditions is crucial for achieving high efficiency and selectivity. For instance, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is another effective catalyst for such transformations. mdpi.com

| Reactants | Catalyst System | Key Features |

| Bromo-substituted 1,2,4-triazole, Phenylboronic acid | Pd(PPh₃)₄, NBu₄Br, K₂CO₃ | Two-phase solvent system, high yields |

| Bromo-substituted quinazolines, Diboronic acid bis(pinacol)ester of 1,3,4-thiadiazole | Pd(dppf)Cl₂, Na₂CO₃, NBu₄Br | High yields for complex conjugates |

Green Chemistry Principles in the Synthesis of 3-methyl-4-phenyl-4H-1,2,4-triazole and its derivatives

The application of green chemistry principles to the synthesis of 1,2,4-triazoles aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. nih.gov

Solvent-Free Reaction Conditions and Mechanistic Insights

Solvent-free reactions represent a significant advancement in green chemistry, as they eliminate the environmental and economic costs associated with solvent use and disposal. One such method for synthesizing 1,2,4-triazole derivatives involves the reaction of trifluoromethylated amidrazones with 2,2,2-trifluoroacetic anhydride (B1165640) under solvent-free conditions. organic-chemistry.org This approach proceeds via a nucleophilic intramolecular cyclization. organic-chemistry.org

Another example is the HClO₄-SiO₂ catalyzed synthesis of 1,2,4-triazole derivatives from amidrazones and anhydrides at 80°C under solvent-free conditions, affording moderate to high yields (55%–95%). frontiersin.orgnih.gov A key advantage of this method is the recyclability of the HClO₄-SiO₂ catalyst for at least three cycles. frontiersin.orgnih.gov

| Reactants | Catalyst/Conditions | Yield | Key Advantage |

| Trifluoromethylated amidrazones, 2,2,2-Trifluoroacetic anhydride | Solvent-free | Not specified | Environmentally benign |

| Amidrazones, Anhydrides | HClO₄-SiO₂, 80°C, solvent-free | 55-95% | Recyclable catalyst |

Catalytic Systems for Enhanced Atom Economy and Efficiency

The development of efficient catalytic systems is crucial for improving the atom economy of synthetic processes. Copper-catalyzed reactions have shown great promise in the synthesis of 1,2,4-triazoles. For instance, a CuCl₂-promoted synthesis of 1,3-disubstituted-1,2,4-triazoles has been reported, where DMF serves as a source of both nitrogen and a methyl group. nih.gov This reaction, conducted in the presence of K₃PO₄ as a base and O₂ as an oxidant, achieves high yields (85%). nih.gov

Metal-free catalytic systems are also being explored to avoid the use of potentially toxic and expensive metals. An I₂-mediated oxidative cyclization of trifluoroacetimidohydrazides has been developed for the synthesis of 3-trifluoromethyl-1,2,4-triazoles, where DMF again acts as a carbon source. isres.org This method is noted for its simple operation and insensitivity to air and moisture. isres.org

Furthermore, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used as a catalyst in an environmentally benign synthesis of 3,4,5-trisubstituted 1,2,4-triazoles via the oxidative cyclization of amidrazones and aldehydes in polyethylene (B3416737) glycol (PEG) as a recyclable reaction medium. organic-chemistry.org

| Reactants | Catalytic System | Key Features |

| Amidines, Trialkylamines/DMF/DMSO | [Cu]/O₂, K₃PO₄ | Oxidative C(sp³)-H functionalization |

| Trifluoroacetimidohydrazides, DMF | I₂-mediated | Metal-free, uses DMF as carbon source |

| Amidrazones, Aldehydes | Ceric Ammonium Nitrate, PEG | Recyclable reaction medium |

Microwave-Assisted and Ultrasound-Promoted Synthesis Techniques

Modern synthetic chemistry has increasingly embraced energy-efficient and time-saving techniques, with microwave-assisted and ultrasound-promoted reactions gaining prominence in the synthesis of heterocyclic compounds like 1,2,4-triazoles. These methods often lead to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods.

Microwave-Assisted Synthesis:

Microwave irradiation has been successfully employed for the synthesis of various 1,2,4-triazole derivatives. This technique utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. For instance, the synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives was achieved in just 33–90 seconds with an 82% yield using microwave assistance, a significant improvement over the several hours required by conventional methods. nih.gov Similarly, the synthesis of piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives saw a reduction in reaction time from 27 hours to 30 minutes with an impressive 96% yield under microwave irradiation. nih.gov

One-pot syntheses are particularly amenable to microwave assistance. For example, a straightforward method for the one-pot synthesis of 6-aryl-3-substituted 5H-1,2,4-triazolo[4,3-b] mdpi.comnih.govnih.govtriazoles from N-(3-methylthio-5-substituted-4H-1,2,4-triazol-4-yl)benzene carboximidamide derivatives under solvent-free microwave irradiation was found to be 36–72 times faster and resulted in higher yields than conventional heating. nih.gov Another efficient one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles via cyclization with hydrazines followed by N-acylation was completed within one minute with an 85% yield. nih.gov

The synthesis of various functionalized 1,2,4-triazoles, such as those containing a pyridine (B92270) moiety or thioether linkages, has also been effectively carried out using microwave-assisted methods, often resulting in high yields. mdpi.comnih.gov For example, the reaction of 5-((4-chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with substituted benzyl (B1604629) or alkyl chlorides under microwave irradiation at 90°C for 15 minutes yielded the desired thioether derivatives in good yields. mdpi.com

Ultrasound-Promoted Synthesis:

Ultrasound irradiation, or sonication, utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, accelerating chemical reactions. asianpubs.org This technique has been successfully applied to the synthesis of 1,2,4-triazole derivatives, often leading to improved yields and shorter reaction times under mild conditions. asianpubs.orgnih.govmdpi.com

A facile one-pot synthesis of a series of 1,2,4-triazole derivatives was achieved through the reaction of α-nitrophenyl hydrazones with methylene (B1212753) amines under ultrasound irradiation, using sodium nitrite (B80452) as an oxidant and benzyl triethyl ammonium chloride as a phase transfer catalyst. asianpubs.orgresearchgate.net This method offers a convenient alternative to traditional multi-step procedures that often require harsh conditions and long reaction times. asianpubs.org

The synthesis of novel N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives has been accomplished with good to excellent yields (75–89%) in a short period (40–80 minutes) using ultrasound assistance, compared to lower yields (60–75%) and much longer reaction times (16–26 hours) with conventional methods. mdpi.com Similarly, ultrasound irradiation has been used to promote the synthesis of new 1,2,4-triazolo[1,5-a]pyrimidines from the cyclocondensation reaction of β-enaminones with 5-amino-1,2,4-triazole, resulting in high regioselectivity and excellent yields in a fraction of the time required for thermal heating. nih.gov

| Technique | Key Advantages | Reaction Time | Yield | Reference |

| Microwave-Assisted | Rapid heating, shorter reaction times, higher yields, cleaner reactions | Seconds to minutes | High to excellent | nih.govmdpi.com |

| Ultrasound-Promoted | Mild conditions, improved yields, shorter reaction times, high regioselectivity | Minutes to hours | Good to excellent | asianpubs.orgnih.govmdpi.com |

Derivatization Strategies of the this compound Nucleus

The this compound core serves as a versatile scaffold for the introduction of various functional groups, allowing for the fine-tuning of its chemical and physical properties. Derivatization can be targeted at the methyl and phenyl substituents, and understanding the regioselectivity of these reactions is crucial for designing specific molecules.

Functionalization at the Methyl and Phenyl Substituents

The methyl and phenyl groups attached to the 1,2,4-triazole ring offer sites for further chemical modification.

Functionalization of the Methyl Group: While direct functionalization of the C3-methyl group can be challenging, it can be a key site for introducing diversity. For instance, the methyl group can be involved in condensation reactions or can be modified prior to the cyclization to form the triazole ring.

Functionalization of the Phenyl Group: The N4-phenyl group is more amenable to electrophilic aromatic substitution reactions. Depending on the reaction conditions and the directing effects of the triazole ring, various substituents can be introduced onto the phenyl ring. For example, halogenation or nitration of the phenyl ring can be achieved to produce derivatives with altered electronic properties. The synthesis of derivatives such as 5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol and 5-benzyl-4-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol demonstrates the feasibility of introducing substituents onto the phenyl ring. mdpi.com

A recent study detailed the synthesis of novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide, where the initial modification began with 3-bromobenzoic acid, indicating that functionalization of the phenyl ring can be incorporated from the starting materials. nih.gov

Regioselective Substitution Patterns and Synthetic Challenges, including thermal rearrangements

The regioselectivity of substitution on the 1,2,4-triazole ring is a critical aspect of its chemistry. The electronic nature of the substituents and the reaction conditions play a significant role in determining the position of incoming groups.

Regioselective Substitution: The synthesis of 1,5-disubstituted-1,2,4-triazoles can be achieved by reacting amidine reagents with hydrazine (B178648) hydrochloride salts under mild conditions. organic-chemistry.org The development of methods for the regioselective functionalization of the 1,2,4-triazole scaffold using zincation or magnesiation with sterically hindered TMP-bases allows for the introduction of various electrophiles at specific positions. acs.org

Thermal Rearrangements: 4-allyl-3-phenyl-5-methyl-4H-1,2,4-triazoles undergo thermal rearrangement at high temperatures (320 °C) to yield regioisomeric 1- and 2-substituted triazoles as the main products. nih.gov The mechanism is proposed to proceed through consecutive SN2-type reactions. nih.gov The nature of the substituent at the 5-position significantly influences the outcome, with a methyl or phenyl group favoring rearrangement, while a hydrogen substituent leads to a greater proportion of elimination products. nih.gov

| Reaction Type | Description | Key Findings | Reference |

| Regioselective Substitution | Controlled introduction of functional groups at specific positions on the triazole ring. | Amidine reagents and sterically hindered bases enable regioselective synthesis. | organic-chemistry.orgacs.org |

| Thermal Rearrangement | Isomerization of 4-substituted-4H-1,2,4-triazoles to 1H-1,2,4-triazoles at high temperatures. | Substituent at C5 influences the reaction pathway (rearrangement vs. elimination). | nih.gov |

Formation of Polymeric Structures Incorporating the Triazole Unit

The 1,2,4-triazole nucleus can be incorporated into polymeric structures, leading to materials with potentially unique properties. These polymers can be synthesized by linking triazole monomers through various chemical reactions.

The synthesis of coordination polymers and metal-organic frameworks (MOFs) derived from 1,2,4-triazole-containing linkers has been an active area of research. mdpi.com For example, amino acid derivatives of 1,2,4-triazole have been used to create coordination polymers with helical structures. mdpi.com The triazole unit can act as a bridging ligand between metal centers, leading to the formation of extended networks.

While the direct polymerization of this compound itself is not widely reported, the functional groups on derivatized triazoles can serve as handles for polymerization. For instance, triazoles with reactive groups like thiols can be used to create polymers. The ability of the mercapto groups on compounds like 1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol to undergo oxidation to form disulfides suggests a potential route to disulfide-linked polymers.

Advanced Structural and Electronic Characterization of 3 Methyl 4 Phenyl 4h 1,2,4 Triazole and Its Congeners

Single-Crystal X-ray Diffraction Analysis of Molecular Conformation and Intermolecular Interactions

The bond lengths within the 1,2,4-triazole (B32235) ring are consistent with aromatic character, with C-N and N-N distances typically falling within a narrow range of 132 to 136 picometers. wikipedia.org These structural parameters are fundamental to understanding the molecule's chemical behavior and its interactions with its environment.

Hydrogen Bonding Networks and Supramolecular Assembly in Solid State

In the solid state, molecules of 3-methyl-4-phenyl-4H-1,2,4-triazole and its relatives organize themselves into extended, three-dimensional structures known as supramolecular assemblies. These assemblies are primarily governed by a network of intermolecular hydrogen bonds. mdpi.com The nitrogen atoms of the triazole ring are effective hydrogen bond acceptors. researchgate.net

For instance, in the crystal structure of 4-(1,2,4-triazol-1-yl)aniline, molecules are linked into sheets through intermolecular N—H⋯N and C—H⋯N hydrogen bonds. nih.gov The C5–H bond of a 1,2,3-triazole ring can act as a hydrogen bond donor, a feature that is influenced by the polarity of the surrounding environment. nih.gov The nature of these hydrogen-bonding networks can be complex; in some fluorinated 1,2,3-triazole derivatives, a water molecule of crystallization can mediate interactions, connecting three separate triazole molecules to form a three-dimensional network. rsc.org The formation of these ordered structures is a key aspect of crystal engineering with triazole compounds. mdpi.com

π-π Stacking and Edge-to-Face Aromatic Interactions

In addition to hydrogen bonding, the supramolecular assembly of phenyl-substituted triazoles is significantly influenced by aromatic interactions, including π-π stacking and edge-to-face interactions. acs.org

Edge-to-Face Interactions: These are a type of C-H···π interaction where a hydrogen atom on the edge of one aromatic ring points towards the face of a neighboring aromatic ring.

The combination of hydrogen bonding and these aromatic interactions dictates the final crystal structure and can influence the material's physical properties.

Polymorphism and Crystallographic Insights

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties. While specific studies on the polymorphism of this compound are not widely available, the phenomenon is known in related heterocyclic systems. For example, a study on a phosphorylated N-phenyl-1,2,4-triazole-3-thione derivative identified two different crystal modifications: an individual crystal and a crystal solvate with dimethylformamide. researchgate.net Interestingly, despite having different crystal systems and unit cell parameters, both forms displayed an identical one-dimensional supramolecular motif. researchgate.net The study of polymorphism is crucial as different crystal forms can arise, sometimes with one form transforming into another over time. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Probing Molecular Dynamics and Bonding

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the chemical bonds and functional groups within a molecule. By measuring the absorption or scattering of light at specific frequencies corresponding to molecular vibrations, these methods can be used to identify characteristic bonds and probe the molecule's dynamic behavior. asianpubs.org For 1,2,4-triazoles, these spectra can be complex due to strong associations between molecules in the solid state. asianpubs.org

Characteristic Vibrational Modes of the Triazole Ring and Substituents

The vibrational spectra of this compound and its congeners show characteristic bands corresponding to the vibrations of the triazole ring and its substituents.

Detailed assignments are often supported by theoretical calculations using methods like Density Functional Theory (DFT). nih.gov Such analyses have identified "marker bands" that are characteristic of the triazole ring. nih.gov

Interactive Table: Characteristic Vibrational Frequencies for Substituted 1,2,4-Triazoles This table compiles typical frequency ranges for key vibrational modes found in 1,2,4-triazole derivatives. The exact position of a band can vary based on the specific substituents and intermolecular interactions.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretching | 3424–3319 | Present in 1H- or 2H-tautomers. nih.gov |

| Aromatic C-H Stretching | 3100–3000 | From the phenyl substituent. researchgate.net |

| C=N Stretching | 1677–1589 | Associated with the triazole ring. nih.gov |

| C=C Aromatic Stretching | 1531–1472 | From the phenyl substituent. researchgate.net |

| Triazole Ring Vibrations | 1100–900 | A series of bands related to ring breathing and deformations. researchgate.net |

The presence of methyl and phenyl substituents on the this compound molecule will give rise to additional characteristic vibrations, such as C-H stretching and bending modes for the methyl group, and further aromatic C-H and C=C vibrations for the phenyl group.

Analysis of Band Shifts Indicating Tautomerism or Protonation States

The positions of vibrational bands in IR and Raman spectra are sensitive to the electronic environment of the molecule. Changes in these band positions can indicate phenomena such as tautomerism or protonation.

Tautomerism: 1,2,4-triazole can exist in different tautomeric forms, primarily the 1H- and 4H-forms, with the 1H form generally being more stable. nih.govresearchgate.net Prototropic tautomerism is a key feature of the 1,2,4-triazole ring. researchgate.net While direct spectroscopic evidence for tautomeric shifts in this compound is specific, studies on related systems show that intramolecular hydrogen bonding can influence which tautomer is preferred. researchgate.net The presence of N-H stretching bands in the IR spectrum can help identify the tautomeric form present. nih.gov

Protonation States: Protonation of the triazole ring, typically at one of the nitrogen atoms, leads to significant changes in the vibrational spectra. dnu.dp.ua The pKa of the 1,2,4-triazolium ion is 2.45, indicating it can be protonated under acidic conditions. wikipedia.org This protonation alters the bond strengths and electronic distribution within the ring, causing shifts in the frequencies of the vibrational modes. For example, deprotonation of an imidazole (B134444) ligand coordinated to an iron center leads to noticeable shifts in vibrational frequencies, with some modes moving to higher frequencies and others to lower frequencies. nih.gov Similar effects would be expected upon protonation of a triazole ring, and analyzing these shifts can confirm the site of protonation. dnu.dp.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the solution-state structure of this compound. By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the electronic environment of each nucleus can be mapped.

For the parent compound, this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the C5-proton of the triazole ring, and the protons of the phenyl group. The methyl protons typically appear as a singlet in the upfield region, while the triazole proton gives a singlet in the downfield aromatic region. The phenyl protons usually present as a complex multiplet.

In the ¹³C NMR spectrum, separate resonances are observed for the methyl carbon, the two distinct carbons of the triazole ring (C3 and C5), and the carbons of the phenyl ring. The chemical shifts are sensitive to the electronic effects of the substituents. For instance, the carbon atom C3, being attached to the methyl group, will have a different chemical shift compared to the C5 carbon.

While specific spectral data for the unsubstituted this compound is not extensively published, data from its congeners provide valuable insights into the expected chemical shifts. For example, in related 4-methyl-4H-1,2,4-triazole derivatives, the N-methyl group protons are observed around δ 3.5-3.6 ppm, and the triazole ring carbons (C3 and C5) typically appear in the range of δ 145-160 ppm. nih.gov In N-(3-methyl-1H-1,2,4-triazole-5-yl)propan-2-imine, a related tautomer, methyl group signals were observed at δ 2.17, 2.04, and 1.88 ppm in DMSO. ufv.br

Table 1: Predicted and Observed ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Related Derivatives

| Proton/Carbon | Predicted Shift (this compound) | Observed Shift in Derivatives nih.govufv.br |

| ¹H NMR | ||

| CH₃ | ~2.2 - 2.6 | 2.17 - 3.58 |

| Triazole C₅-H | ~8.0 - 8.5 | N/A |

| Phenyl-H | ~7.2 - 7.8 | 7.05 - 8.34 |

| ¹³C NMR | ||

| CH₃ | ~12 - 16 | N/A |

| Triazole C₃ | ~150 - 155 | ~157 (C-3) |

| Triazole C₅ | ~140 - 145 | ~160 (C-5) |

| Phenyl-C | ~125 - 135 | 115 - 164 |

Note: Predicted values are estimates based on standard substituent effects. Observed values are from various substituted congeners and may differ based on substitution patterns and solvent.

To unambiguously assign all proton and carbon signals and confirm the molecular connectivity, advanced 2D NMR experiments are utilized. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY spectra would show correlations among the ortho, meta, and para protons of the phenyl ring, helping to delineate their specific assignments. No cross-peaks would be expected for the methyl or the C5-H protons as they are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It is crucial for assigning carbon signals based on their attached, and usually pre-assigned, protons. For the target molecule, HSQC would show cross-peaks connecting the methyl protons to the methyl carbon, the C5-H proton to the C5 carbon, and each aromatic proton of the phenyl ring to its respective carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). sdsu.edu It is exceptionally powerful for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

A cross-peak between the methyl protons and the C3 carbon of the triazole ring, confirming the position of the methyl group.

Correlations between the C5-H proton and both the C3 carbon and the ipso-carbon of the phenyl ring (via N4).

Correlations from the ortho-protons of the phenyl ring to the C5 carbon of the triazole ring, establishing the connection and relative orientation of the two ring systems.

The chemical shifts of the nuclei in this compound are significantly influenced by the electronic environment, including inductive effects, resonance effects, and anisotropic effects from the aromatic rings.

The 4-phenyl group exerts a strong influence on the triazole ring. Due to the aromatic ring current of the phenyl group, nuclei situated in the shielding cone (above or below the plane of the ring) will experience an upfield shift in their resonance frequency, while those in the deshielding zone (in the plane of the ring) will be shifted downfield. The rotational freedom of the phenyl group around the N4-C(phenyl) bond means that the protons and carbons of the triazole ring (especially C5-H) experience a time-averaged effect.

Furthermore, introducing substituents onto the phenyl ring can cause predictable chemical shift perturbations. Electron-withdrawing groups (e.g., -NO₂) would deshield the protons and carbons on both the phenyl and triazole rings, shifting their signals downfield. Conversely, electron-donating groups (e.g., -OCH₃) would cause an upfield shift. These perturbations, when analyzed, can provide detailed information about the electronic communication between the two ring systems. nih.gov

High-Resolution Mass Spectrometry and Fragmentation Pathways Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecular ion, which allows for the determination of the elemental formula with high confidence. For this compound (C₉H₉N₃), HRMS would confirm its composition by matching the measured mass to the calculated mass.

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the molecular ion. By analyzing the fragment ions, the core structure and the connectivity of the molecule can be corroborated. While specific fragmentation data for this compound is limited, the fragmentation of related 1,2,4-triazole derivatives suggests probable pathways. researchgate.netnuph.edu.ua

Table 2: Predicted Key Fragmentation Ions for this compound in Mass Spectrometry

| m/z (mass/charge) | Proposed Fragment Structure/Identity | Fragmentation Pathway |

| 171 | [C₉H₉N₃]⁺ | Molecular Ion (M⁺) |

| 143 | [C₈H₇N₂]⁺ | Loss of N₂ from triazole ring |

| 94 | [C₅H₄N₃]⁺ | Loss of phenyl radical (•C₆H₅) |

| 77 | [C₆H₅]⁺ | Phenyl cation, from cleavage of N-C bond |

| 68 | [C₂H₂N₃]⁺ | Methyl-triazole fragment from loss of phenyl group |

Common fragmentation patterns for 1,2,4-triazoles include the cleavage of the N-N bond, loss of molecular nitrogen (N₂), and scission of the bonds connecting substituents to the heterocyclic core. For this compound, primary fragmentation events would likely involve the loss of the phenyl group to give a fragment at m/z 94, or the formation of a stable phenyl cation at m/z 77. The breakdown of the triazole ring itself can lead to various smaller charged fragments.

Chiroptical Properties of Enantiomerically Pure this compound Derivatives (if applicable)

The parent compound, this compound, is achiral as it does not possess any stereogenic centers and possesses a plane of symmetry. Therefore, it does not exhibit enantiomerism and is optically inactive, rendering the study of chiroptical properties such as optical rotation or circular dichroism (CD) not applicable.

However, chirality can be introduced into the molecule by chemical modification, leading to enantiomerically pure derivatives. This can be achieved by:

Introducing a chiral center in a substituent, for example, by replacing the methyl group with a chiral alkyl chain.

Attaching a chiral auxiliary to the phenyl ring.

Creating a situation of atropisomerism if bulky substituents are placed at the ortho-positions of the phenyl ring and at the C5-position of the triazole ring, which would hinder free rotation around the N-C(phenyl) bond.

For such chiral derivatives, chiroptical techniques would be essential for their characterization. Circular Dichroism spectroscopy, in particular, would provide information about the stereochemistry of the molecule and could be used to determine the absolute configuration by comparing experimental spectra with those predicted from quantum-chemical calculations. Currently, there is no available literature detailing the chiroptical properties of enantiomerically pure derivatives of this compound.

Computational and Theoretical Investigations of 3 Methyl 4 Phenyl 4h 1,2,4 Triazole

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has been extensively employed to elucidate the electronic characteristics and reactivity of 1,2,4-triazole (B32235) derivatives. These theoretical studies are crucial for understanding the fundamental properties that govern the compound's behavior and potential applications.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A larger energy gap generally signifies higher stability and lower chemical reactivity. irjweb.com

For derivatives of 1,2,4-triazole, DFT calculations have been used to determine these energy values. For instance, in a study of novel N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, the HOMO-LUMO energy gaps were calculated to be in the range of 4.618 to 5.637 eV. nih.gov The distribution of HOMO and LUMO orbitals provides insight into the regions of the molecule that are likely to act as electron donors and acceptors, respectively. In many triazole derivatives, the HOMO is often localized on the purine (B94841) ring system, while the LUMO can be centered on different parts of the molecule depending on the substituents. nih.gov This distribution is critical in predicting how the molecule will interact with other chemical species.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected 1,2,4-Triazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 7a | -7.128 | -1.491 | 5.637 |

| 7b | -6.973 | -1.358 | 5.615 |

| 7c | -7.144 | -2.526 | 4.618 |

Data sourced from a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives. nih.gov

Molecular Electrostatic Potential (MEP) surfaces are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP maps display regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

Theoretical studies on triazole derivatives utilize MEP analysis to identify these reactive sites. The nitrogen atoms of the triazole ring, due to their lone pairs of electrons, often represent areas of negative electrostatic potential, making them likely sites for interactions with electrophiles. Conversely, hydrogen atoms bonded to nitrogen or carbon atoms can exhibit positive potential.

DFT calculations have proven to be a reliable method for predicting various spectroscopic parameters, which can then be compared with experimental data for structural verification.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts for triazole compounds have been performed using methods like MPn and DFT. ufv.br These calculated values often show good correlation with experimental spectra, aiding in the correct assignment of signals and confirmation of the molecular structure. For example, in the 1H NMR spectrum of a related triazole derivative, a broad singlet corresponding to the NH proton of the pyrrole (B145914) group was observed at δ 11.06 in DMSO. ufv.br

IR Spectroscopy: The vibrational frequencies calculated using DFT can be correlated with the absorption bands observed in the experimental FT-IR spectrum. For instance, the characteristic N-H stretching vibrations in 1,2,4-triazole derivatives have been reported and assigned based on theoretical calculations. researchgate.net Similarly, the strong absorption corresponding to the C=N stretching vibration is a key feature in the IR spectra of these compounds. ufv.br

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. acs.org The calculated absorption wavelengths (λmax) correspond to electronic transitions between molecular orbitals, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. For example, studies have shown absorption bands for triazole derivatives in the range of 220-240 nm, attributed to n → π* transitions, and above 250 nm for π → π* transitions. researchgate.net

Table 2: Experimental Spectroscopic Data for a 1,2,4-Triazole Derivative

| Spectroscopic Technique | Observed Peaks/Signals |

|---|---|

| IR (KBr, cm⁻¹) | 3272 (NH), 1677 (C=O), 1591 (N=N), 1440 (Ar–C=C), 1163 (C–N), 747 (C–Cl) |

| ¹H-NMR (400 MHz, CDCl₃, δ/ppm) | 9.73 (s, 1H, H-NH), 8.34 (d, 1H), 7.77 (s, 1H), 7.66 (d, 1H), 7.55 (d, 1H), 7.41 (t, 1H), 7.37 (t, 1H), 7.24 (d, 1H), 7.05 (t, 1H), 4.82 (q, 1H), 3.58 (s, 3H, CH₃–N), 1.74 (d, 3H, CH₃–CH) |

| UV-Vis (λmax, nm) | 297 |

Data for 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl) propanamide. nih.gov

Molecular Dynamics (MD) Simulations of Solvent Effects and Conformational Landscapes

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their interactions with solvents and their conformational flexibility.

For flexible molecules, conformational analysis is crucial for understanding their three-dimensional structure and properties. Computational methods can be used to explore the potential energy surface of a molecule and identify its stable conformers (energy minima). For some 1,2,4-triazole derivatives, conformational analysis has been performed to understand how their three-dimensional shape might relate to their biological activity. nih.gov This involves identifying the low-energy conformations and comparing their structural features to known active compounds. nih.gov

Quantum Chemical Calculations of Aromaticity and Tautomerism

Quantum chemical calculations are essential tools for understanding the fundamental properties of heterocyclic systems like 1,2,4-triazoles. These methods allow for the detailed examination of electron delocalization, which governs aromaticity, and the relative stabilities of different structural isomers, such as tautomers.

The ACID method provides a visual representation of the induced ring currents in a molecule when subjected to an external magnetic field. For an aromatic system like the 1,2,4-triazole ring, the ACID plot would show a continuous, uninterrupted ring current pathway, confirming the delocalization of π-electrons over the entire ring. This visual tool complements the quantitative data from NICS to provide a comprehensive picture of the ring's aromaticity. The π-electron-deficient nature of the 1,2,4-triazole ring, combined with its strong dipole moment and H-bond accepting capabilities, are key features derived from its aromaticity. nih.gov

Prototropic tautomerism is a key characteristic of the 1,2,4-triazole ring system, where a hydrogen atom can migrate between different nitrogen atoms. researchgate.net For a substituted 1,2,4-triazole, several tautomeric forms are possible. In the case of 3-methyl-4-phenyl-4H-1,2,4-triazole, the specified tautomer is the 4H form. However, theoretical calculations can predict the relative stability of other possible tautomers, such as the 1H and 2H forms, where the proton resides on N1 or N2, respectively.

Computational studies, typically employing Density Functional Theory (DFT), are used to calculate the Gibbs free energy of each tautomer. researchgate.net The tautomer with the lowest energy is predicted to be the most stable and therefore the most abundant at equilibrium. The relative stability is heavily influenced by the electronic nature of the substituents on the triazole ring. researchgate.net

Electron-donating groups (like the methyl group at C3) tend to stabilize the N2-H tautomer.

Electron-withdrawing groups (like the phenyl group at N4) generally stabilize the N1-H tautomer. researchgate.net

For this compound, the interplay between the electron-donating methyl group and the phenyl group at the N4 position dictates the tautomeric preference. The specified 4H-tautomer is fixed by the presence of the phenyl substituent on the N4 nitrogen, preventing proton migration from that position. The main tautomeric equilibrium to consider would be between the thione and thiol forms if a sulfur substituent were present at position 3 or 5. Many studies have indicated that the 1H-1,2,4-triazole tautomer is generally more stable than the 4H-1,2,4-triazole form in the unsubstituted parent molecule. nih.gov

Theoretical calculations on related substituted 1,2,4-triazoles provide insight into the energetic differences between tautomers.

Table 1: Calculated Relative Stabilities of Substituted 1,2,4-Triazole Tautomers This table presents representative data from computational studies on substituted 1,2,4-triazoles to illustrate the typical energy differences between tautomers. The specific values for this compound may vary.

| Substituent Pattern | Tautomer | Relative Energy (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| 5-methyl-3-methylthio | Tautomer-a (1H) | 0.00 | M06/6-311+G | scispace.com |

| 5-methyl-3-methylthio | Tautomer-b (2H) | 1.03 | M06/6-311+G | scispace.com |

| C5-substituted (-OH) | N2-H | Most Stable | DFT (B3LYP/6-311++G) | researchgate.net |

| C5-substituted (-COOH) | N1-H | Most Stable | DFT (B3LYP/6-311++G) | researchgate.net |

Computational Studies on Reaction Mechanisms Involving the this compound Core

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For reactions involving the this compound core, theoretical studies can map out the entire reaction pathway, identify key intermediates, and characterize the transition states that connect them.

A reaction mechanism is described by the path the reactants take on the potential energy surface to form products. High-energy points along this path correspond to transition states (TS), which are first-order saddle points on the potential energy surface. Locating and characterizing these transition states is a primary goal of computational reaction mechanism studies. youtube.com

For reactions involving the 1,2,4-triazole core, such as cycloadditions, electrophilic/nucleophilic substitutions, or tautomerization, DFT calculations are used to optimize the geometry of the transition state structure. scispace.comacs.org Frequency calculations are then performed to confirm that the structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

As an illustrative example, the tautomerization pathway of 5-methyl-3-methylthio-1,2,4-triazole has been computationally investigated. scispace.com The study identified a two-step pathway involving a stable intermediate and two distinct transition states. This process begins with the breaking of an N-H bond and the formation of a C-H bond, proceeding through a high-energy transition state to form an intermediate, followed by a second transition state to yield the final tautomer. scispace.com Similar methodologies can be applied to understand reactions of the this compound core, providing a step-by-step visualization of bond breaking and bond formation.

Once the reactants, products, and transition states have been located and their energies calculated, the activation energy (Ea) for each step of the reaction can be determined. The activation energy is the energy difference between the transition state and the reactants. A higher activation energy implies a slower reaction rate.

The following table shows calculated activation energies for the two-step tautomerization of a substituted 1,2,4-triazole, demonstrating the type of kinetic data that can be obtained from theoretical studies.

Table 2: Calculated Activation Energies for a Tautomerization Reaction Data from a computational study on 5-methyl-3-methylthio-1,2,4-triazole in the gas phase, illustrating the energetic barriers for a representative reaction. scispace.com

| Reaction Step | Activation Energy (Ea) (kcal/mol) | Computational Method | Reference |

|---|---|---|---|

| Tautomer-a → Transition State-a | 51.81 | M06/6-311+G | scispace.com |

| Intermediate → Transition State-b | 10.51 | M06/6-311+G | scispace.com |

These computational approaches provide a powerful framework for understanding the intrinsic properties and reactivity of this compound, guiding further experimental work in the synthesis and application of related compounds.

Coordination Chemistry of 3 Methyl 4 Phenyl 4h 1,2,4 Triazole As a Ligand

Design and Synthesis of Metal Complexes with 3-methyl-4-phenyl-4H-1,2,4-triazole derivatives.

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the triazole ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the final product's nuclearity and coordination geometry. For instance, the reaction of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol with various transition metal salts in an alcoholic medium yielded a series of coordination complexes. nih.gov Similarly, Schiff base ligands derived from 1,2,4-triazoles have been extensively used to create multinuclear complexes with varying geometries. The synthetic versatility of triazole-based ligands allows for the creation of a wide array of coordination compounds, from simple mononuclear species to complex polynuclear architectures and metal-organic frameworks (MOFs). tennessee.eduscispace.com

Monodentate, Bidentate, and Polydentate Binding Modes.

The this compound ligand and its derivatives can exhibit a variety of coordination modes, acting as monodentate, bidentate, or even polydentate bridging ligands. In its simplest form, the triazole can coordinate to a metal center through one of its nitrogen atoms, acting as a monodentate ligand. However, the presence of multiple nitrogen atoms and potentially other donor groups on the substituents allows for more complex binding.

For example, in many 4-substituted 1,2,4-triazoles, the N4 donor position is blocked, leaving the N1 and N2 atoms available for coordination. This can lead to the formation of N1,N2-bidentate bridging coordination, where the triazole ligand links two metal centers, forming dimeric or polymeric structures. nih.gov An example of this is seen in the dimeric complex bis(μ-4-amino-3,5-dimethyl-4H-1,2,4-triazole)bis[diiodidozinc(II)], where two triazole ligands bridge two zinc(II) atoms. nih.gov

Furthermore, derivatives of this compound can be designed to incorporate additional coordinating groups, leading to polydentate ligands. For instance, Schiff base derivatives formed from 4-amino-1,2,4-triazoles can act as bidentate ligands, coordinating through a nitrogen atom of the triazole ring and the azomethine nitrogen. uobaghdad.edu.iqresearchgate.net The versatility in binding modes is a key feature of triazole-based ligands, enabling the construction of diverse coordination architectures. researchgate.net

Ligand Field Theory and Electronic Properties of Metal Centers.

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of metal centers in coordination complexes. The interaction between the ligand's donor orbitals and the metal's d-orbitals leads to a splitting of the d-orbital energies. The magnitude of this splitting, denoted as Δ, is influenced by the nature of the ligand, the metal ion, and the coordination geometry.

Triazole-based ligands, including this compound, are generally considered to be moderately strong field ligands. The coordination of these ligands to a transition metal ion raises the energy of the d-orbitals, and the specific pattern of d-orbital splitting depends on the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). libretexts.org This splitting, in turn, determines the electronic configuration of the metal center, influencing its magnetic properties, electronic spectra, and reactivity.

For example, in an octahedral complex, the d-orbitals split into two sets: the lower energy t2g set and the higher energy eg set. The energy difference between these sets is Δo. For a given metal ion, a strong field ligand will induce a larger Δo, favoring a low-spin electron configuration. Conversely, a weak field ligand will result in a smaller Δo and a high-spin configuration. The electronic properties of metal complexes with this compound derivatives can be tuned by modifying the substituents on the ligand, which alters its field strength. harvard.edu

Structural Characterization of this compound Metal Complexes.

X-ray Crystallography of Coordination Geometries and Bond Lengths.

Single-crystal X-ray diffraction is a powerful tool for elucidating the three-dimensional structure of coordination compounds. It allows for the precise determination of the coordination number and geometry of the metal center, as well as the bond lengths and angles within the complex.

For instance, the crystal structure of a derivative, 3-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole, revealed a planar triazole ring with the phenyl substituents twisted with respect to this plane. nih.gov In metal complexes, the coordination of the triazole ligand to the metal center leads to specific geometries. For example, zinc(II) complexes with 4-substituted 1,2,4-triazoles have been shown to adopt a distorted tetrahedral geometry. nih.gov The analysis of bond lengths, such as the metal-nitrogen bond distances, provides valuable information about the strength of the metal-ligand interaction.

Table 1: Selected Crystallographic Data for a 1,2,4-Triazole (B32235) Derivative

| Parameter | Value |

|---|---|

| Compound | 3-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole |

| Formula | C15H13N3O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.294 (1) |

| b (Å) | 11.394 (4) |

| c (Å) | 13.375 (2) |

| α (°) | 103.60 (2) |

| β (°) | 96.82 (1) |

| γ (°) | 107.47 (2) |

Data from Rogers et al., 1990 nih.gov

Spectroscopic Probes (UV-Vis, EPR) of Metal-Ligand Interactions.

UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. In transition metal complexes, the absorption of UV or visible light can promote an electron from a lower energy d-orbital to a higher energy d-orbital (d-d transitions) or involve charge transfer between the metal and the ligand (metal-to-ligand charge transfer, MLCT, or ligand-to-metal charge transfer, LMCT). The positions and intensities of these absorption bands provide information about the electronic structure of the complex and the nature of the metal-ligand bonding. For example, the electronic spectra of Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) complexes with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol showed shifts in the intraligand transition bands upon coordination, indicating metal-ligand interaction. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to study species with unpaired electrons, such as many transition metal complexes. EPR provides detailed information about the electronic environment of the paramagnetic metal center. The g-factor and hyperfine coupling constants obtained from an EPR spectrum are sensitive to the geometry of the complex, the nature of the coordinating atoms, and the degree of covalency in the metal-ligand bonds. For instance, the EPR spectra of oxovanadium(IV) complexes with Schiff bases derived from 1,2,4-triazoles have been used to propose a distorted square pyramidal geometry for the complexes. nih.gov

Theoretical Studies of Metal-Ligand Bonding and Complex Stability.

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for investigating the electronic structure, bonding, and stability of coordination complexes. These theoretical studies complement experimental data and can provide insights that are difficult to obtain through experiments alone.

DFT calculations can be used to optimize the geometry of a complex, providing theoretical bond lengths and angles that can be compared with experimental X-ray crystallographic data. inorgchemres.org Furthermore, analysis of the molecular orbitals (MOs) can elucidate the nature of the metal-ligand bonding interactions. For example, Natural Bond Orbital (NBO) analysis can quantify the delocalization of electron density from the ligand's lone pair orbitals to the metal's vacant orbitals, providing a measure of the covalent character of the metal-ligand bond. inorgchemres.org

Theoretical calculations can also predict the electronic spectra of complexes by calculating the energies of electronic transitions, which can then be compared with experimental UV-Vis spectra. inorgchemres.org Moreover, the relative energies of different possible isomers or spin states of a complex can be calculated to predict the most stable structure. These theoretical investigations provide a deeper understanding of the factors that govern the stability and properties of metal complexes with this compound and its derivatives.

DFT Calculations on Electronic Structure and Charge Transfer in Complexes

Density Functional Theory (DFT) is a powerful computational tool used to investigate the molecular and electronic structures of coordination complexes. For derivatives of 1,2,4-triazole, DFT calculations provide valuable information on parameters such as bond lengths, bond angles, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govnih.gov This data is essential for understanding the nature of the metal-ligand bond and predicting the complex's reactivity and spectroscopic properties.

In studies of related 4-methyl-4H-1,2,4-triazole derivatives, DFT calculations have been employed to analyze the electronic structure. nih.gov For instance, investigations into N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives revealed how different substituents influence the HOMO-LUMO energy gap (ΔE). nih.gov The HOMO and LUMO energies are critical in understanding charge transfer processes within the molecule. A smaller energy gap generally indicates higher reactivity and facilitates intramolecular charge transfer, which is a key feature for applications in materials science and catalysis. zsmu.edu.uaresearchgate.net

Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, helps to elucidate the charge distribution and the nature of donor-acceptor interactions between the ligand and the metal center. In palladium(II) complexes of a related 4-methyl-4H-1,2,4-triazole-3-thiol, NBO calculations showed that the Pd-N and Pd-S bonds are formed by the delocalization of electron density from the lone pair orbitals of the nitrogen and sulfur atoms to the palladium atom. A similar charge transfer mechanism from the nitrogen lone pairs of this compound to a coordinated metal is anticipated.

Interactive Table: HOMO-LUMO Energies of Related Triazole Derivatives Below is a table showcasing DFT-calculated electronic properties for novel derivatives of a structurally related N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide. nih.gov This data illustrates how substituent changes can modulate the electronic structure.

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 7a | -7.128 | -1.491 | 5.637 |

| 7b | -6.973 | -1.358 | 5.615 |

| 7c | -7.144 | -2.526 | 4.618 |

Data sourced from a study on related triazole derivatives, not the specific subject compound. nih.gov

Binding Energy Analysis and Chelation Effects

The 1,2,4-triazole ring can act as a monodentate, bidentate, or bridging ligand. scispace.com In the case of this compound, coordination is expected to occur primarily through the N1 and N2 atoms, allowing it to act as a chelating ligand. Chelation, the formation of a ring structure containing the metal atom, typically leads to enhanced thermodynamic stability compared to coordination with analogous monodentate ligands, an observation known as the chelate effect. This increased stability is primarily due to favorable entropic factors.

Potential Applications of this compound Metal Complexes in Catalysis

Metal complexes incorporating 1,2,4-triazole ligands are recognized for their potential in catalysis. scispace.com The versatility of the triazole scaffold allows for the fine-tuning of the steric and electronic environment around the metal center, which is a key principle in catalyst design. By modifying substituents on the triazole ring, such as the methyl and phenyl groups in this compound, it is possible to influence the catalytic activity and selectivity of the corresponding metal complex.

Homogeneous and Heterogeneous Catalysis (e.g., Oxidation, Reduction, C-C Coupling)

Metal complexes derived from triazole ligands have been explored as catalysts in various organic transformations. Metal complexes of 4-phenyl-1,2,3-triazoles, an isomer of the title compound, have been utilized in homogeneous catalysis. nih.gov

Oxidation and Reduction: The redox properties of the metal center, which can be modulated by the triazole ligand, are central to catalytic oxidation and reduction reactions. For example, manganese-porphyrin complexes have been used for the oxidation of alcohols, with the electronic nature of the ligands influencing catalytic activity. While not a triazole, this highlights the principle of ligand effects.

C-C Coupling Reactions: Palladium complexes are widely used in C-C coupling reactions like the Suzuki-Miyaura reaction. While some studies focus on using Suzuki coupling to synthesize complex triazole ligands, the resulting metal-triazole complexes themselves have potential as catalysts. researchgate.net For instance, palladium complexes with N-heterocyclic carbene (NHC) ligands, which share some electronic features with triazoles, are highly effective. The ability of this compound to form stable palladium complexes suggests its potential utility in this important class of reactions.

Ligand Effects on Catalyst Activity and Selectivity

The substituents on the this compound ligand are expected to have a profound impact on the catalytic performance of its metal complexes.

Electronic Effects: The electron-donating methyl group and the electron-withdrawing/π-conjugating phenyl group collectively influence the electron density on the coordinating nitrogen atoms. This, in turn, affects the strength of the metal-ligand bond and the electronic properties of the metal center. In a study of related iridium(III) complexes, changing the ligand's coordination mode (from a standard C^N chelate to a C^C: mesoionic carbene) significantly altered the HOMO-LUMO gap and the redox potentials of the complex. nih.govnih.gov Such modifications are directly relevant to catalysis, as the ease of oxidation or reduction of the catalyst is often a key step in the catalytic cycle.

Steric Effects: The phenyl group at the N4 position introduces significant steric bulk around the metal center. This steric hindrance can influence the selectivity of a catalytic reaction, for example, by favoring the formation of one stereoisomer over another (enantioselectivity) or by controlling which substrate can access the active site (regioselectivity). By preventing the close approach of bulky substrates or inhibiting the formation of inactive dimeric species, the ligand's steric profile can also enhance catalyst stability and turnover rates.

Advanced Applications of 3 Methyl 4 Phenyl 4h 1,2,4 Triazole in Functional Materials

Role in Luminescent Materials and Optoelectronic Devices

The 1,2,4-triazole (B32235) scaffold is a key component in the design of luminescent materials due to its electron-deficient nature, which facilitates intramolecular charge transfer and improves electron transport. mdpi.comresearchgate.net This makes triazole derivatives, including those related to 3-methyl-4-phenyl-4H-1,2,4-triazole, excellent candidates for applications in sensors, probes, and optoelectronic devices like OLEDs and solar cells.

The ability of the triazole ring to coordinate with metal ions and influence the electronic properties of a molecule has been exploited in the creation of highly selective and sensitive fluorescent chemosensors. nanobioletters.com These sensors often operate on an "off-on" mechanism, where fluorescence is quenched in the absence of the target analyte and significantly enhanced upon binding.

For example, a fluorescent probe based on a benzoyl hydrazine (B178648) derivative containing a 1,2,4-triazole subunit was designed for the selective detection of ferric ions (Fe³⁺). internationaljournalssrg.org The probe exhibited a distinct fluorescence enhancement at 420 nm in the presence of Fe³⁺, with a linear response in the micromolar concentration range and a low detection limit of 6.7×10⁻⁷ M. internationaljournalssrg.org Similarly, 1,2,4-triazole derivatives have been conjugated with carbon nanoparticles and peptides to create fluorescent systems for bioimaging and targeted delivery to tumor cells. nih.gov The inherent fluorescence of these triazole-based systems makes them powerful tools for environmental monitoring and medical diagnostics. internationaljournalssrg.orgnih.gov

| Triazole-Based Sensor/Probe | Target Analyte | Key Finding | Detection Limit | Source |

|---|---|---|---|---|

| Benzoyl hydrazine derivative with 1,2,4-triazole subunit | Fe³⁺ | "Off-on" type fluorescent probe with significant enhancement at 420 nm. | 6.7 x 10⁻⁷ M | internationaljournalssrg.org |

| 1,2,4-Triazole-peptide conjugates with carbon nanoparticles | Pediatric brain tumor cells | Exhibited excellent fluorescence properties for potential bioimaging and targeted drug delivery. | Not Applicable | nih.gov |

| 4-(4'-nitrobenzylideneimino)-3-methyl-5-mercapto-1,2,4-triazole | Cu²⁺ | Forms a stable orange-red complex for extractive spectrophotometric determination. | Not Specified | scielo.org.za |

The electronic properties of the 4-phenyl-4H-1,2,4-triazole core are highly beneficial for optoelectronic devices, where it can function as a charge-transporting or host material.

OLEDs: Derivatives of 4-phenyl-4H-1,2,4-triazole have been incorporated as ancillary ligands in platinum(II) complexes used in green phosphorescent OLEDs (PhOLEDs). nih.gov These ligands facilitate charge trapping, leading to devices with exceptional performance, including a maximum external quantum efficiency (EQE) of 26.90% with minimal efficiency roll-off at high brightness. nih.gov In other designs, 1,2,4-triazole derivatives serve as host materials for both blue and green PhOLEDs, leveraging their high triplet energy levels to enable efficient energy transfer to the phosphorescent dopants. hkbu.edu.hk The introduction of triazole moieties into host materials can significantly improve device efficiencies compared to standard materials. researchgate.net

Solar Cells: In the realm of photovoltaics, hole-transporting materials (HTMs) featuring a 4-phenyl-1,2,4-triazole core have been synthesized for use in perovskite solar cells. researchgate.net These molecules, which possess a donor-acceptor-donor (D-A-D) structure, exhibit effective intramolecular charge transfer, which is crucial for efficient hole transport. researchgate.net Perovskite solar cells employing these triazole-based HTMs have achieved high power conversion efficiencies (PCE) up to 14.4%, a performance comparable to that of the widely used but more expensive HTM, spiro-OMeTAD. researchgate.net This highlights the potential of these synthetically simple triazole derivatives as cost-effective components for high-performance solar cells. researchgate.net

| Device | Triazole Compound Application | Key Performance Metric | Source |

|---|---|---|---|

| Green Phosphorescent OLED (PhOLED) | Ancillary ligand in a Platinum(II) complex | Max. External Quantum Efficiency (EQE): 26.90% | nih.gov |

| Perovskite Solar Cell | Hole-Transporting Material (HTM) with a 4-phenyl-1,2,4-triazole core | Power Conversion Efficiency (PCE): 14.4% | researchgate.net |

| Green and Blue PhOLEDs | Host material incorporating a 1,2,4-triazole moiety | High triplet energy level (3.01 eV) suitable for phosphorescent emitters | hkbu.edu.hk |

Advanced Separations and Adsorption Technologies

The structural characteristics of frameworks built from 1,2,4-triazole linkers make them promising candidates for advanced separation and adsorption technologies. Materials like COFs and MOFs constructed with triazole derivatives possess high surface areas, tunable pore sizes, and chemically active sites due to the nitrogen heteroatoms. rsc.orgmdpi.com

A triazole-based COF (TFPB-TRZ) has demonstrated a significant capability for CO₂ uptake, which is a critical first step in its function as a photocatalyst for CO₂ reduction. rsc.org This inherent affinity for CO₂ suggests its potential application as a sorbent for carbon capture. The well-defined, porous networks of such frameworks allow for selective adsorption of specific gas molecules from a mixture, a key requirement in industrial separation processes. Furthermore, the construction of MOFs from bifunctional 1,2,4-triazole-carboxylate ligands demonstrates the versatility of these building blocks in creating diverse network topologies, from 2D layers to 3D zeolite-like structures, which can be tailored for specific separation or adsorption tasks. acs.org

Metal-Organic Frameworks (MOFs) Incorporating Triazole Linkers for Gas Adsorption

No specific research data was found for MOFs incorporating This compound as a linker for gas adsorption.

Ligands for Selective Ion Extraction and Environmental Remediation

No specific research data was found on the use of This compound as a ligand for selective ion extraction and environmental remediation.

Future Perspectives and Emerging Research Directions for 3 Methyl 4 Phenyl 4h 1,2,4 Triazole

Development of Novel Synthetic Methodologies for Enhanced Sustainability

The demand for environmentally benign chemical processes has spurred the development of novel and sustainable synthetic methodologies for 1,2,4-triazole (B32235) derivatives. A significant focus is on the use of green chemistry principles, such as employing eco-friendly solvents, catalysts, and energy sources. nih.gov Researchers are exploring one-pot, multi-component reactions that reduce waste and improve atom economy. researchgate.netmdpi.com For instance, a novel, metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been developed under continuous-flow conditions. chemrxiv.orgrsc.org This method is not only atom-economical and highly selective but also avoids chromatographic purification, minimizing the use of organic solvents. chemrxiv.orgrsc.org

The use of alternative energy sources like microwave irradiation and ultrasound is also gaining traction. mdpi.commdpi.com These techniques can significantly accelerate reaction times and improve yields compared to conventional heating methods. mdpi.comacs.org For example, the synthesis of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thione from acid thiosemicarbazide (B42300) using microwave irradiation resulted in a significantly higher yield (93%) in just 3 minutes, compared to the conventional method which took 4 hours and yielded 84-85%. acs.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | 4 hours | 84-85 | acs.org |

| Microwave Irradiation | 3 minutes | 93 | acs.org |

Future research will likely focus on the development of even more efficient and sustainable methods, potentially utilizing biocatalysis or photocatalysis to further reduce the environmental impact of synthesizing 3-methyl-4-phenyl-4H-1,2,4-triazole and its derivatives.

Exploration of Advanced Spectroscopic Techniques for Dynamic Studies

The characterization of this compound and its derivatives relies heavily on spectroscopic techniques. While standard methods like NMR and IR spectroscopy provide valuable structural information, there is a growing interest in employing advanced spectroscopic techniques for dynamic studies. urfu.ruaip.orgripublication.com These methods can provide insights into the real-time behavior of these molecules in various environments.

Techniques such as time-resolved spectroscopy could be used to study the excited-state dynamics of luminescent triazole derivatives, which is crucial for their application in materials science. mdpi.com Furthermore, advanced NMR techniques can be employed to study the conformational dynamics and intermolecular interactions of these compounds in solution.

Vibrational spectroscopy, including IR and Raman, is a powerful tool for characterizing the structure of triazole complexes. nih.gov The experimental spectra, when compared with theoretical scaled spectra from DFT calculations, can confirm the predicted structures of these complexes. nih.gov The use of these advanced spectroscopic methods will undoubtedly lead to a deeper understanding of the structure-property relationships of this compound and its derivatives, facilitating the design of new molecules with tailored functionalities.

Expansion of Computational Modeling to Complex Systems

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool in the study of 1,2,4-triazole derivatives. nih.govdnu.dp.uaacs.org DFT calculations are used to predict molecular structures, electronic properties, and reactivity, providing valuable insights that complement experimental findings. nih.govdnu.dp.uapensoft.net For example, DFT calculations have been used to understand the electronic structure of iridium(III) complexes containing 1,2,4-triazole ligands, revealing that the highest occupied molecular orbitals (HOMOs) are localized on the metal center and the phenyl moiety, while the lowest unoccupied molecular orbitals (LUMOs) are distributed over the 1,2,4-triazolo[4,3-a]indole moiety. acs.orgacs.org